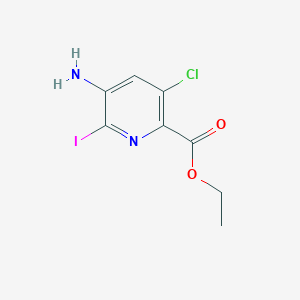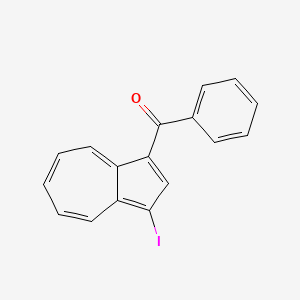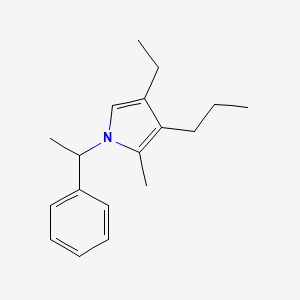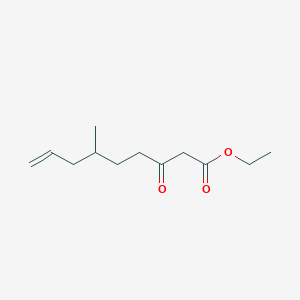![molecular formula C17H19N5 B12605227 3-[4-(2-Phenylethyl)piperazin-1-yl]pyrazine-2-carbonitrile CAS No. 918481-59-1](/img/structure/B12605227.png)
3-[4-(2-Phenylethyl)piperazin-1-yl]pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2-Phenylethyl)piperazin-1-yl]pyrazine-2-carbonitrile is a complex organic compound that features a piperazine ring substituted with a phenylethyl group and a pyrazine ring with a carbonitrile group
Preparation Methods
The synthesis of 3-[4-(2-Phenylethyl)piperazin-1-yl]pyrazine-2-carbonitrile typically involves the nucleophilic substitution reaction. One common method is the reaction of 2-chloropyrazine with 1-(2-phenylethyl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
3-[4-(2-Phenylethyl)piperazin-1-yl]pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.
Common reagents for these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and various bases and acids. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[4-(2-Phenylethyl)piperazin-1-yl]pyrazine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or photophysical properties.
Biological Research: It is used in studies investigating the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 3-[4-(2-Phenylethyl)piperazin-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. For instance, it may bind to receptors or enzymes, altering their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 3-[4-(2-Phenylethyl)piperazin-1-yl]pyrazine-2-carbonitrile include:
3-(4-Benzylpiperazino)pyrazine-2-carbonitrile: This compound has a benzyl group instead of a phenylethyl group.
3-[4-(Diphenylmethyl)piperazin-1-yl]pyrazine-2-carbonitrile: This compound features a diphenylmethyl group.
These similar compounds share structural elements but differ in their substituents, which can lead to variations in their chemical properties and applications .
Properties
CAS No. |
918481-59-1 |
|---|---|
Molecular Formula |
C17H19N5 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
3-[4-(2-phenylethyl)piperazin-1-yl]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C17H19N5/c18-14-16-17(20-8-7-19-16)22-12-10-21(11-13-22)9-6-15-4-2-1-3-5-15/h1-5,7-8H,6,9-13H2 |
InChI Key |
BELRRSWQFBGBFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C3=NC=CN=C3C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,7-Benzothiazoledione, 6-[(4-butylphenyl)amino]-2,5-dimethyl-](/img/structure/B12605161.png)
![N-{2-[2-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12605171.png)

![Methyl[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]phosphane](/img/structure/B12605181.png)
![2-[6-(2-Ethoxy-phenyl)-pyridin-3-yl]-N-(3-fluoro-benzyl)-acetamide](/img/structure/B12605182.png)
![(3S)-3-[[(2S)-6-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-5-hydroxypentyl]amino]-3-methylpentyl]amino]hexyl]amino]propyl]amino]-5-(diaminomethylideneamino)pentyl]amino]ethylamino]hexyl]amino]-4-[[(2S)-6-amino-1-[[(2R,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[[(2R,3R)-1-[(2S)-2-[[[(2R)-1-[[(2R)-1-amino-3-hydroxypropan-2-yl]amino]-3-hydroxypropan-2-yl]amino]methyl]pyrrolidin-1-yl]-3-hydroxybutan-2-yl]amino]methyl]pyrrolidin-1-yl]hexan-2-yl]amino]-3-hydroxybutan-2-yl]amino]hexan-2-yl]amino]butanamide](/img/structure/B12605186.png)
![3,3'-[(5-Phenyl-1H-pyrazol-4-yl)methylene]bis(1-methyl-1H-indole)](/img/structure/B12605188.png)

![Phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12605204.png)

![4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine](/img/structure/B12605214.png)
![Acetamide,N-[bis[(isopropyl)amino]methylene]-](/img/structure/B12605223.png)
